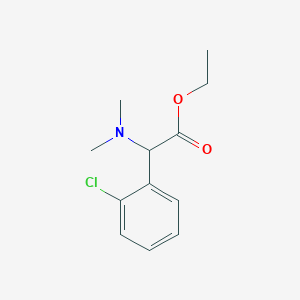![molecular formula C10H11F2NO B13045229 1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
1-Amino-1-[4-(difluoromethyl)phenyl]acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-[4-(difluoromethyl)phenyl]acetone is an organic compound with the molecular formula C10H11F2NO. It is characterized by the presence of an amino group and a difluoromethyl group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[4-(difluoromethyl)phenyl]acetone can be achieved through several methods. One common approach involves the reaction of 4-(difluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-Amino-1-[4-(difluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carbonyl group can produce alcohols .
科学的研究の応用
1-Amino-1-[4-(difluoromethyl)phenyl]acetone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 1-Amino-1-[4-(difluoromethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its difluoromethyl group may enhance its binding affinity to target proteins, leading to more potent biological effects .
類似化合物との比較
Similar Compounds
- 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone
- 1-Amino-1-[4-(methyl)phenyl]acetone
- 1-Amino-1-[4-(chloromethyl)phenyl]acetone
Uniqueness
1-Amino-1-[4-(difluoromethyl)phenyl]acetone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications .
特性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
1-amino-1-[4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,13H2,1H3 |
InChIキー |
SZHZHYFKJHRURC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=C(C=C1)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


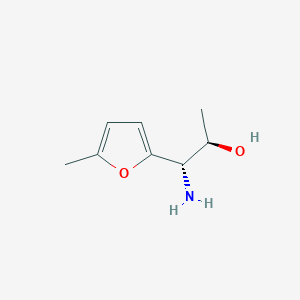
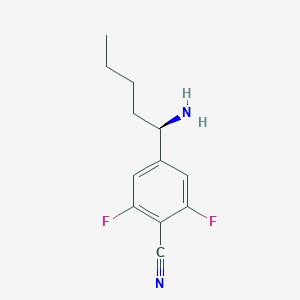
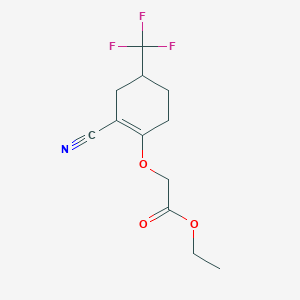

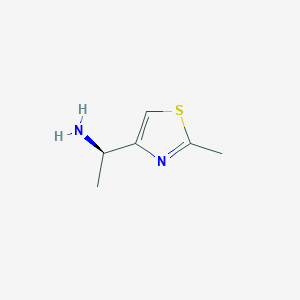
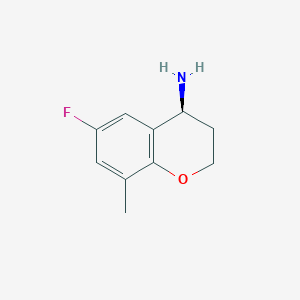
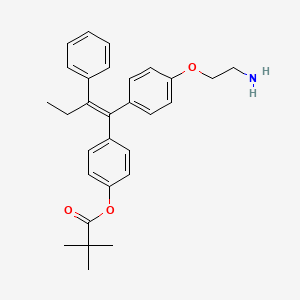
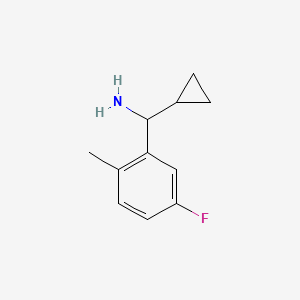
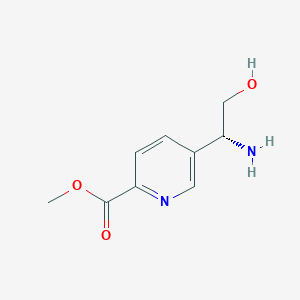

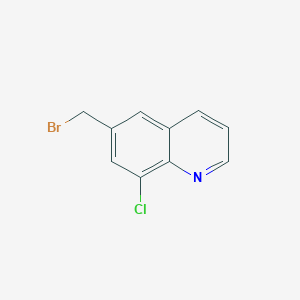
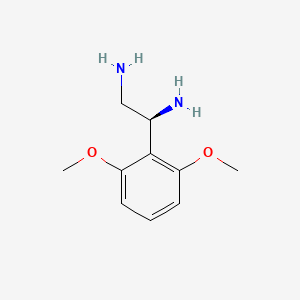
![6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13045187.png)
